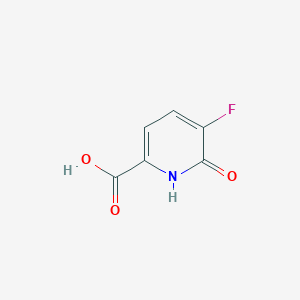

5-Fluoro-6-hydroxypicolinic acid

Overview

Description

5-Fluoro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H4FNO3 . It is used for research and development purposes . It is also a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection .

Molecular Structure Analysis

The 5-Fluoro-6-hydroxypicolinic acid molecule contains a total of 15 bonds . There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, and 1 carboxylic acid .Scientific Research Applications

Cooperating Ligands in C H Activation

The behavior of 6-hydroxypicolinic acid (pic-6-OH) and pyridyl-amides as cooperating ligands in the C H activation of arenes has been studied experimentally . When deprotonated, both compounds are chelating ligands and bear either a pyridone moiety or an N-acyl substituent that can assist the C H cleavage in the same way as the successful bipyridone ligands and MPAAs do .

Palladium-Mediated C H Activation

Palladium complexes of formula (NBu4)[Pd(k2-O, N-pic-6-O)(C 6F 5)py] (2) and [Pd(k2-N, N-py-CH 2N(COCF3)(C6F5)py] (6) have been synthesized and their decomposition in the presence of an arene gives the C6F5-arene coupling product, showing that the ligands enable the C H activation of the arene .

Direct Arylation of Arenes

The performance of these ligands in the direct arylation of arenes has been evaluated . The C H activation does not occur for the isomeric complex (NBu4)[Pd(k2-O, N-pic-4- O)(C6F5)py] (4) with the pyridone oxygen far from the metal, showing the involvement of this moiety in the C H cleavage .

2-Decarboxylative Hydroxylation

A gene cluster hpa (which is involved in degradation of 5HPA in Alcaligenes faecalis JQ135) was cloned and HpaM was identified as a novel monocomponent FAD-dependent monooxygenase . HpaM catalyzed the 2-decarboxylative hydroxylation of 5-HPA, thus generating 2,5-dihydroxypyridine (2,5-DPH) .

Microbial Degradation

5-hydroxypicolinic acid (5HPA) is a natural pyridine derivative that can be microbially degraded . The physiological, biochemical, and genetic foundation of the microbial catabolism of 5HPA remains unknown .

Quantum Chemical Computations

High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 5-Fluoro-6-hydroxypicolinic acid have been created based on quantum chemical computations .

Safety and Hazards

Future Directions

The use of fluorinated compounds, including 5-Fluoro-6-hydroxypicolinic acid, in the field of medicine is a topic of ongoing research . For instance, a magnetic adsorbent covalently tethered with 5-hydroxypicolinic acid has been developed for the recovery of cobalt from electronic wastes . This highlights the potential of 5-Fluoro-6-hydroxypicolinic acid in various applications, opening up new directions for future research.

Mechanism of Action

Target of Action

It’s structurally similar to 5-fluorouracil, which is known to target thymidylate synthase, a crucial enzyme in dna synthesis .

Mode of Action

Based on its structural similarity to 5-fluorouracil, it might interfere with nucleoside metabolism and be incorporated into rna and dna, leading to cytotoxicity and cell death .

Biochemical Pathways

A study on 5-hydroxypicolinic acid, a related compound, suggests that it is microbially degraded in the environment through an operon (hpa) responsible for its degradation .

Pharmacokinetics

After administration, 5-Fluorouracil is rapidly and completely absorbed, metabolized, and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Action Environment

A study on 5-hydroxypicolinic acid, a related compound, suggests that it is microbially degraded in the environment .

properties

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-hydroxypicolinic acid | |

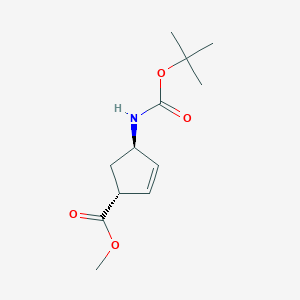

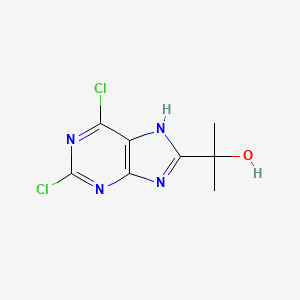

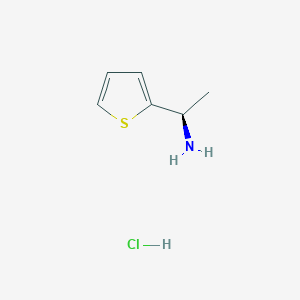

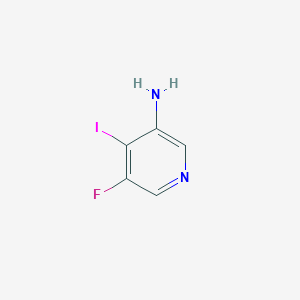

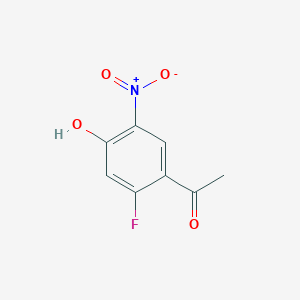

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)